2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one
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Overview
Description
2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one is an organic compound that features a bromine atom, two chlorine atoms, and a methylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one can be achieved through a multi-step process. One common method involves the bromination of an appropriate precursor, such as 3,5-dichloro-4-(methylamino)acetophenone, using bromine in the presence of a suitable solvent like chloroform . The reaction is typically carried out at room temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Employed in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methylamino group, contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
- 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone
- 2-Bromo-1,4-dichlorobenzene
Uniqueness
2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a methylamino group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
60677-16-9 |
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Molecular Formula |
C9H8BrCl2NO |
Molecular Weight |
296.97 g/mol |
IUPAC Name |
2-bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H8BrCl2NO/c1-13-9-6(11)2-5(3-7(9)12)8(14)4-10/h2-3,13H,4H2,1H3 |
InChI Key |
DNWRGFTWVPULMP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1Cl)C(=O)CBr)Cl |
Origin of Product |
United States |
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